2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}propanamide
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}propanamide is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a chlorinated phenoxy group and a sulfonamide-linked pyrimidine ring, making it a subject of interest for researchers and industrial chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}propanamide typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.
Sulfonamide Formation: The phenoxy intermediate is then reacted with 2,6-dimethylpyrimidine-4-sulfonyl chloride under basic conditions to form the sulfonamide linkage.
Amidation: The final step involves the amidation of the sulfonamide intermediate with a suitable amine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the nitro or sulfonyl groups, converting them to amines or thiols, respectively.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or thiols.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as cell signaling or metabolism.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, or immune response, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-chlorophenoxyacetic acid: Known for its use as a herbicide, this compound shares structural similarities with the target compound but differs in its functional groups and applications.
4-Chloro-2-methylphenoxypropanoic acid: Another related compound with similar phenoxy and chlorinated groups, used in different industrial applications.
Uniqueness
The uniqueness of 2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}propanamide lies in its combined structural features, which confer distinct chemical reactivity and biological activity. Its sulfonamide-linked pyrimidine ring and chlorinated phenoxy group make it a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4S/c1-13-11-17(23)5-10-20(13)31-15(3)22(28)26-18-6-8-19(9-7-18)32(29,30)27-21-12-14(2)24-16(4)25-21/h5-12,15H,1-4H3,(H,26,28)(H,24,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGALKZIKIJMLDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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